8-iso-PGA1

描述

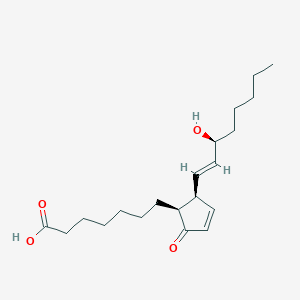

8-iso-Prostaglandin A1 is a member of the isoprostane family, which are prostanoids of non-cyclooxygenase origin. It is a metabolite of arachidonic acid produced by the peroxidative attack of membrane lipids. This compound is known for its role in various biological processes and is often studied in the context of oxidative stress and related conditions .

准备方法

Synthetic Routes and Reaction Conditions

8-iso-Prostaglandin A1 can be synthesized through the peroxidation of arachidonic acid. This process involves the use of free radicals and reactive oxygen species to induce the formation of isoprostanes. The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 8-iso-Prostaglandin A1 is not widely documented, but it generally follows similar principles to laboratory synthesis. The process involves large-scale peroxidation reactions, often using advanced techniques to control the reaction environment and optimize yield .

化学反应分析

Chemical Reactions of 8-iso-PGA1

8-iso-PGA1 participates in several key reactions relevant to its biological function:

-

Enzymatic Reactions It acts as a substrate for specific enzymes such as the Arabidopsis thaliana 12-oxophytodienoate reductases. In these reactions, 8-iso-Prostaglandin A1 undergoes reductions that alter its structural conformation and reactivity.

-

Reactions with Oxidoreductases It can act as a substrate for specific enzymes such as the Arabidopsis thaliana 12-oxophytodienoate reductases. In these reactions, 8-iso-Prostaglandin A1 undergoes reductions that alter its structural conformation and reactivity.

Interactions with Proteins and Receptors

The compound's structural features allow it to engage in specific binding interactions that modulate enzymatic activity and influence cellular signaling pathways. For instance, studies have shown that its cyclopentenone structure facilitates interactions with histidine residues in enzymes, impacting substrate specificity and catalytic efficiency.

Isomerization

-

The addition of β-cyclodextrins (CDs) promoted the isomerization to 8-iso . In kinetic studies in aqueous solution, Limaprost was degraded to 17S,20-dimethyl-trans-Δ(2)-PGA1 (11-deoxy-Δ(10)) and 17S,20-dimethyl-trans-Δ(2)-8-iso-PGE1 (8-iso) .

Biological Activities

8-iso-Prostaglandin A1 exhibits significant biological activities, including the modulation of neurotransmitter release. Research indicates that it inhibits potassium-induced release of D-aspartate from isolated bovine retinas, suggesting a role in neuroprotection and modulation of synaptic activity. Furthermore, as an isoprostane, it is implicated in various physiological processes, including inflammation and vascular homeostasis.

AtOPR3 Interactions

The crystal structure of Arabidopsis thaliana OPR3 in complex with 8-iso prostaglandin A1 (8-iso PGA 1) which has the same α,β-unsaturated carbonyl group and stereochemistry in the cyclopentenone ring as in the physiologically relevant 9 S,13 S-OPDA .

科学研究应用

Biomarker for Oxidative Stress

8-iso-PGA1 is recognized as a significant biomarker for oxidative stress, particularly in human health and disease contexts. Research indicates that the levels of 8-iso-PGF2α, a related compound, correlate with oxidative damage and various diseases. Notably, studies have shown that the ratio of 8-iso-PGF2α to PGF2α can effectively distinguish between different synthesis pathways of these biomarkers, providing insights into oxidative stress mechanisms in vivo .

Case Study: Clinical Relevance

A systematic review involving nearly 900 human studies has established that elevated levels of 8-iso-PGF2α are associated with conditions such as cardiovascular diseases, diabetes, and neurodegenerative disorders. However, it is crucial to interpret these levels carefully, as they may not directly reflect oxidative stress but rather the underlying biochemical pathways involved .

Interaction with Enzymes

This compound interacts specifically with aldo-keto reductase (AKR) enzymes, particularly AKR1B10. This interaction has significant implications for cancer treatment. Studies have demonstrated that this compound inhibits AKR1B10 activity, which is crucial for drug metabolism and resistance in cancer cells. The inhibition leads to increased accumulation of chemotherapeutic agents like doxorubicin, enhancing their efficacy against tumors .

Data Table: Enzymatic Activity Inhibition

| Compound | Enzyme Target | Effect on Enzyme Activity | IC50 (µM) |

|---|---|---|---|

| This compound | AKR1B10 | Inhibition | 22 |

| PGA1-B | AKR1B10 | Covalent modification | - |

Structural Studies and Mechanistic Insights

The crystal structure of Arabidopsis thaliana OPR3 in complex with this compound has provided insights into its binding mechanisms and enzymatic activity. The study revealed that this compound stabilizes the substrate molecule for reduction within the enzyme's active site, showcasing its potential as a substrate for various OPR isoforms .

Key Findings from Structural Analysis

- Binding Orientation: The unique binding orientation of this compound suggests relaxed stereospecificity compared to other substrates.

- Enzymatic Activity: The apparent kinetic parameters for the reduction of this compound by AtOPR3 were determined to be and , indicating its viability as an enzymatic substrate .

Antioxidant Properties

Recent investigations have identified this compound as a potential antioxidant agent. Its derivatives have been evaluated for their ability to scavenge free radicals and reduce oxidative damage in various biological systems. The presence of these compounds in biological fluids, such as plasma from cows during stress conditions, highlights their physiological relevance .

Case Study: Antioxidant Evaluation

In bovine models, concentrations of this compound were measured during oxidative stress events. The results indicated a notable increase in antioxidant activity correlated with the presence of these isoprostanes, suggesting their protective roles against oxidative damage .

作用机制

8-iso-Prostaglandin A1 exerts its effects through various molecular targets and pathways. It is known to inhibit aldo-keto reductase family 1 member B10, which plays a role in cellular metabolism and detoxification. The compound also affects potassium-induced neurotransmitter release, indicating its involvement in neural signaling pathways .

相似化合物的比较

Similar Compounds

- 8-iso-Prostaglandin E1

- 8-iso-Prostaglandin F2α

- 8-iso-Prostaglandin D2

Uniqueness

8-iso-Prostaglandin A1 is unique due to its specific structure and biological activity. Unlike other isoprostanes, it has distinct effects on cellular signaling and oxidative stress responses, making it a valuable compound for research in these areas .

生物活性

8-iso-Prostaglandin A1 (8-iso-PGA1) is a bioactive lipid compound that is structurally related to prostaglandins, which are known for their roles in various physiological processes. This compound has garnered attention due to its potential biological activities, particularly in the context of oxidative stress, inflammation, and cancer biology. The understanding of its biological activity is critical for exploring its therapeutic implications.

Chemical Structure and Formation

This compound is derived from arachidonic acid through enzymatic and non-enzymatic pathways. Its formation can occur via the action of cyclooxygenase enzymes (COX-1 and COX-2) or through lipid peroxidation processes. The unique stereochemistry of this compound distinguishes it from other prostaglandins, influencing its biological interactions and activities.

Table 1: Comparison of Prostaglandin Structures

| Compound | Structure Type | Formation Pathway |

|---|---|---|

| Prostaglandin A1 | Enzymatic | COX pathway |

| This compound | Non-enzymatic/Enzymatic | Lipid peroxidation/COX pathway |

Oxidative Stress Biomarker

Research indicates that this compound serves as a significant biomarker for oxidative stress. It has been extensively studied in both animal models and human populations, revealing correlations with various diseases, including cardiovascular diseases and cancer. The levels of this compound in biological fluids are often used to assess the extent of oxidative damage.

Case Study: Correlation with Disease

A study involving patients with coronary artery disease demonstrated elevated levels of this compound compared to healthy controls, suggesting its role as a marker for oxidative stress in cardiovascular conditions .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by modulating the activity of various immune cells. It can inhibit the production of pro-inflammatory cytokines, thereby contributing to reduced inflammation in tissues.

Research Findings

In vitro studies have shown that this compound can suppress the expression of TNF-alpha and IL-6 in macrophages, indicating its potential therapeutic role in inflammatory diseases .

Antitumor Activity

Recent investigations have explored the antitumor properties of this compound. It has been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Table 2: Antitumor Effects of this compound

| Cancer Type | Effect Observed | Reference |

|---|---|---|

| Breast Cancer | Inhibition of cell growth | |

| Colorectal Cancer | Induction of apoptosis | |

| Lung Cancer | Cell cycle arrest |

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and modulation of signaling pathways. It is believed to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to metabolism, inflammation, and cell growth.

Enzymatic Interactions

Studies have identified that this compound interacts with enzymes such as Arabidopsis thaliana OPR3, demonstrating its substrate specificity and catalytic efficiency . The kinetic parameters established for these interactions indicate that this compound is an effective substrate for certain oxidoreductases.

属性

IUPAC Name |

7-[(1S,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKHCLZFGPIKKU-DRSVPBQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@H]1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-iso-PGA1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 8-iso Prostaglandin A1 influence its interaction with proteins compared to other cyclopentenone prostanoids?

A1: Research indicates that 8-iso PGA1 exhibits distinct binding preferences compared to other cyclopentenone prostanoids (cyPs) like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). While 15d-PGJ2 primarily targets cysteine residues (C181 and C184) at the C-terminal end of the H-Ras protein, 8-iso PGA1 predominantly binds to cysteine 118 (C118) located within the GTP-binding motif of H-Ras. [] This site-selective modification is attributed to the structural differences between these cyPs. Notably, C118 is conserved across H-Ras, N-Ras, and K-Ras, explaining why 8-iso PGA1 can bind to and activate all three Ras isoforms, unlike 15d-PGJ2, which preferentially interacts with H-Ras. [] This suggests that modifying the structure of cyPs like 8-iso PGA1 could be a strategy for developing drugs with targeted protein interactions.

Q2: What insights does the crystal structure of Arabidopsis thaliana 12-oxophytodienoate reductase isoform 3 (AtOPR3) complexed with 8-iso PGA1 provide?

A2: The crystal structure of AtOPR3 in complex with 8-iso PGA1, which shares the cyclopentenone ring stereochemistry with the physiologically relevant (9S,13S)-12-oxophytodienoate ((9S,13S)-OPDA), reveals a novel substrate binding mode. [] This unique binding interaction provides valuable insights into the relaxed stereospecificity observed in AtOPR3, potentially broadening our understanding of substrate recognition and enzyme activity in related systems. []

Q3: What are the implications of site-selective protein modification by 8-iso PGA1 on its biological activity?

A3: The ability of 8-iso PGA1 to target specific cysteine residues in proteins like H-Ras has significant implications for its biological activity. By binding to C118 in the GTP-binding motif, 8-iso PGA1 can activate H-Ras, N-Ras, and K-Ras. [] This activation can influence various downstream signaling pathways involved in cell proliferation, differentiation, and survival. Understanding the precise mechanisms of 8-iso PGA1-mediated protein modification and activation is crucial for exploring its therapeutic potential in conditions where Ras protein dysregulation plays a role.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。